molecular formula C16H12ClNO B14627365 2-(2-Propynylamino)-5-chloro-benzophenone CAS No. 56428-69-4

2-(2-Propynylamino)-5-chloro-benzophenone

Cat. No.: B14627365
CAS No.: 56428-69-4
M. Wt: 269.72 g/mol
InChI Key: TXZMSINCINMNAL-UHFFFAOYSA-N
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Description

2-(2-Propynylamino)-5-chloro-benzophenone is an organic compound that features a benzophenone core substituted with a 2-propynylamino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propynylamino)-5-chloro-benzophenone typically involves the reaction of 5-chloro-benzophenone with 2-propynylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynylamino)-5-chloro-benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzophenone derivatives.

Scientific Research Applications

2-(2-Propynylamino)-5-chloro-benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Propynylamino)-5-chloro-benzophenone exerts its effects involves interactions with specific molecular targets. The propynylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Propynylamino)-benzophenone
  • 5-Chloro-benzophenone
  • 2-Propynylamino-benzophenone

Uniqueness

2-(2-Propynylamino)-5-chloro-benzophenone is unique due to the presence of both the propynylamino group and the chlorine atom, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

56428-69-4

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

[5-chloro-2-(prop-2-ynylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C16H12ClNO/c1-2-10-18-15-9-8-13(17)11-14(15)16(19)12-6-4-3-5-7-12/h1,3-9,11,18H,10H2

InChI Key

TXZMSINCINMNAL-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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